芸苔素内酯

描述

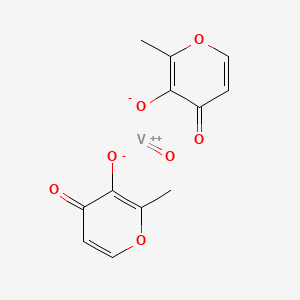

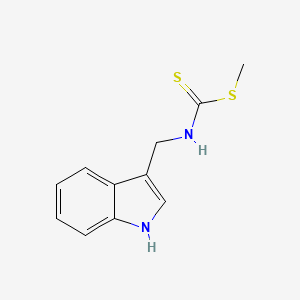

芸苔素内酯是一种吲哚类植物抗毒素,来源于十字花科蔬菜,如卷心菜、西兰花和萝卜。 它以其在植物防御机制中抵抗病原体的作用而闻名,并因其潜在的治疗特性而受到关注,包括抗癌、抗炎和抗黑色素生成作用 .

科学研究应用

作用机制

芸苔素内酯通过多种分子机制发挥作用:

生化分析

Biochemical Properties

Brassinin has been found to interact with various enzymes and proteins. It has antioxidant and anti-tyrosinase activities . Brassinin at 50 µm suppressed lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2 and reactive oxygen species .

Cellular Effects

Brassinin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppressed monocyte-to-macrophage differentiation and inflammatory responses by differentially regulating Nrf2 and NF-κB signaling .

Molecular Mechanism

Brassinin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits melanogenesis at least partially by binding to and inactivating tyrosinase . In addition, it reduces tyrosinase mRNA levels .

准备方法

合成路线及反应条件

芸苔素内酯可以通过多种方法合成。 一种常见的方法是将吲哚-3-甲醛与硫脲在碱(如氢氧化钠)存在下反应,生成所需的产物 . 反应通常在温和条件下进行,温度保持在室温或略微升高的水平。

工业生产方法

芸苔素内酯的工业生产可能涉及从十字花科蔬菜中提取,然后进行纯化工艺。 由于天然提取的产量低且重现性差,合成方法通常更适合大规模生产 .

化学反应分析

反应类型

芸苔素内酯会发生各种化学反应,包括氧化、还原和取代。 例如,它可以被氧化形成环芸苔素内酯,一种具有螺环吲哚结构的化合物 .

常见试剂和条件

氧化: 芸苔素内酯可以使用细胞色素P450酶氧化形成环芸苔素内酯.

还原: 还原反应可能涉及使用还原剂,如硼氢化钠。

取代: 取代反应可以在吲哚环上发生,通常使用卤化剂或其他亲电试剂。

主要产物

相似化合物的比较

芸苔素内酯因其植物抗毒素和潜在治疗剂的双重作用而独一无二。类似的化合物包括:

螺环芸苔素内酯: 一种含有硫的芸苔素内酯螺环吲哚衍生物,具有相似的生物活性.

芸苔素类: 另一类植物激素,与芸苔素内酯具有结构相似性,但主要参与植物生长和发育.

吲哚-3-甲醇: 一种来自相同十字花科蔬菜的化合物,以其抗癌特性而闻名,但作用机制不同。

芸苔素内酯因其广泛的生物活性及其潜在的治疗应用而脱颖而出,使其成为科学研究和工业应用中备受关注的化合物。

属性

IUPAC Name |

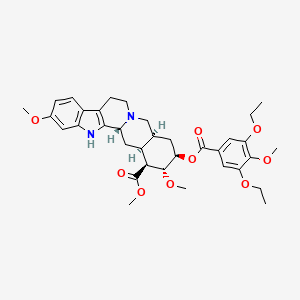

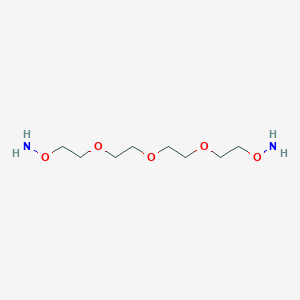

methyl N-(1H-indol-3-ylmethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKQWFZDEDFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909714 | |

| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105748-59-2 | |

| Record name | Brassinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRASSININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 133 °C | |

| Record name | Brassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Brassinin has been shown to exhibit anticancer activity through various mechanisms, including:

- Inducing Apoptosis: Brassinin can trigger apoptosis (programmed cell death) in various cancer cell lines, including prostate [], liver [], colon [, ], and leukemia cells []. It can induce mitochondrial dysfunction, increase reactive oxygen species (ROS) production, activate caspases, and promote DNA fragmentation and chromatin condensation.

- Inhibiting Angiogenesis: Studies have shown that brassinin can inhibit angiogenesis (formation of new blood vessels) in triple-negative breast cancer (TNBC) models []. It preferentially targets endothelial cells and promotes the degradation of Tie2 and fibroblast growth factor receptor 1 (FGFR1), leading to the downregulation of pro-angiogenic signaling pathways.

- Modulating Cell Cycle Progression: Brassinin has been reported to induce cell cycle arrest in various cancer cells. For instance, it can cause G1 phase arrest in human colon cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway and increasing the expression of cell cycle inhibitors p21 and p27 []. In other studies, brassinin increased the population of cells in the G2/M phase in colorectal cancer Caco2 cells [].

- Inhibiting Indoleamine 2,3-dioxygenase (IDO): Brassinin has been identified as an inhibitor of IDO [, ], an enzyme involved in tumor immune escape. By inhibiting IDO, brassinin could potentially enhance anti-tumor immune responses.

ANone: Brassinin (chemical name: 3-(S-methyldithiocarbamoyl)aminomethyl indole) is an indole phytoalexin. Its structural characteristics are:

ANone: Some plant pathogenic fungi, such as Leptosphaeria maculans and Alternaria brassicicola, have evolved mechanisms to detoxify brassinin, enabling them to infect cruciferous plants.

- Brassinin Oxidase: L. maculans produces brassinin oxidase, an enzyme that catalyzes the detoxification of brassinin by converting it to indole-3-carboxaldehyde and S-methyl dithiocarbamate [, ].

- Brassinin Hydrolases: Both L. maculans and A. brassicicola produce brassinin hydrolases, enzymes that detoxify brassinin via hydrolysis of its dithiocarbamate group to indolyl-3-methanamine [].

ANone: Several structure-activity relationship (SAR) studies have investigated the impact of modifications to the brassinin scaffold on its biological activity.

- Dithiocarbamate Moiety: This group appears to be crucial for IDO inhibitory activity and may interact with the heme iron of the enzyme [].

- Indole Ring: Interestingly, an indole ring is not essential for IDO inhibition, as some derivatives lacking this moiety retain activity [].

- S-methyl Group: Substituting the S-methyl group with larger aromatic groups has yielded more potent IDO inhibitors compared to brassinin [].

ANone: Based on preclinical research, brassinin holds potential as:

- A Combinatorial Treatment Option: Brassinin has shown synergistic effects when combined with other anticancer drugs, such as imatinib in colon cancer cells [].

A: Yes, fungi such as L. maculans and A. brassicicola can detoxify brassinin through the action of specific enzymes, as previously discussed [, , ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome fungal resistance to this phytoalexin.

ANone: Brassinin biosynthesis in cruciferous plants is closely linked to the glucosinolate pathway. Key enzymes involved in its biosynthesis include:

- SUR1: A carbon-sulfur lyase that processes cysteine-isothiocyanate conjugates [].

- DTCMT: An S-methyltransferase that methylates the resulting dithiocarbamate to form brassinin [].

- BABG: A β-glucosidase that acts as a myrosinase and is potentially a determinant of phytoalexin synthesis from indole glucosinolate [].

ANone: Yes, in vivo studies have demonstrated brassinin's anticancer potential.

- Triple-negative breast cancer (TNBC): Intraperitoneal injection of brassinin reduced tumor size, microvessel density, and tumor microvessel perfusion in a TNBC mouse model [].

- Synergistic effects with chemotherapy: Studies have shown that combining brassinin with chemotherapy enhances tumor regression in mouse models [].

ANone: Various analytical techniques are employed to characterize, quantify, and monitor brassinin:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify brassinin in plant extracts and biological samples [, , ].

- Mass Spectrometry (MS): MS techniques, including ESI-IT-MS n , MALDI-ToF/ToF, and ESI-Q/ToF, are used to elucidate the fragmentation patterns and confirm the structures of brassinin and its derivatives [, ].

- Spectroscopic Methods: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to determine the chemical structures of brassinin and its metabolites [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)